molecular formula C10H14N2O3 B11740470 methyl 4-[(dimethylamino)methylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl 4-[(dimethylamino)methylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B11740470
M. Wt: 210.23 g/mol
InChI Key: KICJMJFFJNGVOV-UHFFFAOYSA-N
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Description

Methyl 4-[(dimethylamino)methylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that includes a pyrrole ring, a dimethylamino group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(dimethylamino)methylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves the reaction of a suitable pyrrole derivative with dimethylformamide dimethyl acetal (DMF-DMA) in the presence of a base. The reaction conditions often include heating the mixture in a solvent such as dimethylformamide (DMF) to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(dimethylamino)methylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include primary and secondary amines, which can replace the dimethylamino group under appropriate conditions. Solvents like dioxane and bases such as sodium hydride may be used to facilitate these reactions .

Major Products Formed

The major products formed from substitution reactions typically include derivatives where the dimethylamino group is replaced by other functional groups, leading to a variety of substituted pyrrole compounds .

Mechanism of Action

The mechanism of action of methyl 4-[(dimethylamino)methylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with various molecular targets. The dimethylamino group can participate in nucleophilic substitution reactions, while the pyrrole ring can engage in electrophilic aromatic substitution. These interactions can lead to the formation of covalent bonds with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[(dimethylamino)methylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is unique due to its specific combination of functional groups and the presence of a pyrrole ring.

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

methyl 4-(dimethylaminomethylidene)-2-methyl-5-oxo-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C10H14N2O3/c1-6-8(10(14)15-4)7(5-12(2)3)9(13)11-6/h5H,1-4H3,(H,11,13)

InChI Key

KICJMJFFJNGVOV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CN(C)C)C(=O)N1)C(=O)OC

Origin of Product

United States

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